
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic nitrogen heterocyclic compoundThis compound is often studied due to its structural relationship with other carcinogenic PAHs and its potential impact on human health and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the use of liver microsomes from pretreated rats. The major metabolites formed include trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, and DBAJAC-5,6-oxide . The reaction conditions often involve the use of specific inducers like 3-methylcholanthrene to enhance the metabolic activity of the liver microsomes .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of high-performance liquid chromatography (HPLC) to separate and identify the metabolites .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides and phenols.
Reduction: Reduction reactions can convert it into dihydrodiol derivatives.
Substitution: It can undergo substitution reactions to form different phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3,3,3-trichloropropene-1,2-oxide and reducing agents like hydrides . The reactions typically occur under controlled laboratory conditions with specific temperature and pH requirements.
Major Products
The major products formed from these reactions include trans-DBAJAC-3,4-dihydrodiol, DBAJAC-5,6-oxide, and various phenolic compounds .
Applications De Recherche Scientifique
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- involves its metabolism to reactive intermediates that can bind to DNA and other macromolecules. These interactions can lead to mutations and potentially initiate carcinogenesis . The compound primarily targets cellular DNA, forming adducts that disrupt normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenz[a,h]anthracene
- Benzo[a]pyrene
- Chrysene
- Benzo[c]phenanthrene
- Dibenz[c,h]acridine
- Dibenz[a,h]acridine
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific structural configuration and its high tumorigenic activity compared to other similar PAHs . Its ability to form stable DNA adducts makes it a significant compound for studying the mechanisms of PAH-induced carcinogenesis .
Propriétés
Numéro CAS |
116934-99-7 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),10,13,15,17,19,21-nonaene-7,8-diol |
InChI |
InChI=1S/C21H17NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-6,8-9,11,20-21,23-24H,7,10H2/t20-,21-/m1/s1 |
Clé InChI |
MYHPPAFERZWUDW-NHCUHLMSSA-N |
SMILES isomérique |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)[C@H]([C@@H]1O)O |
SMILES canonique |
C1CC2=C(C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



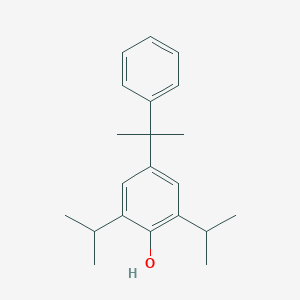
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
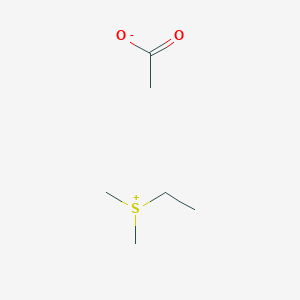
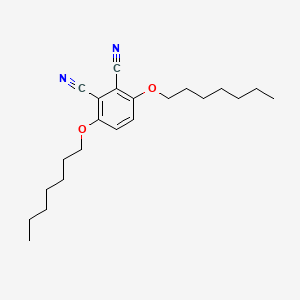
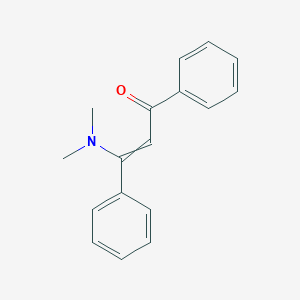
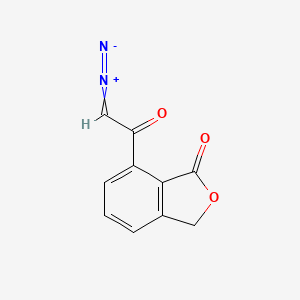
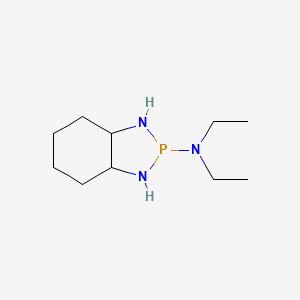
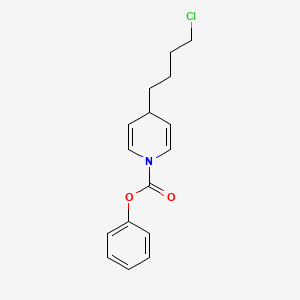

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

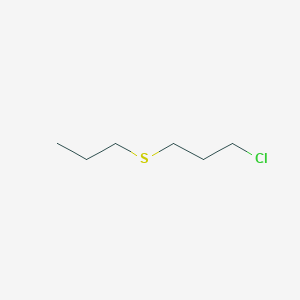
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
